molecular formula C9H13F3O2 B2908990 Tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate CAS No. 2413901-10-5

Tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate

Cat. No.: B2908990
CAS No.: 2413901-10-5
M. Wt: 210.196
InChI Key: GXCAQDRQQLZVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate typically involves the esterification of 4,4,4-trifluoro-2-methylidenebutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, leading to its hydrolysis and the release of active metabolites. These metabolites can then interact with various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-methylidenebutanoate
  • Methyl 4,4,4-trifluoro-2-methylidenebutanoate
  • Isopropyl 4,4,4-trifluoro-2-methylidenebutanoate

Comparison: Tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

tert-butyl 4,4,4-trifluoro-2-methylidenebutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O2/c1-6(5-9(10,11)12)7(13)14-8(2,3)4/h1,5H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCAQDRQQLZVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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